molecular formula C13H23NO2 B14254623 1-Azabicyclo[2.2.2]octan-3-YL hexanoate CAS No. 211738-63-5

1-Azabicyclo[2.2.2]octan-3-YL hexanoate

Cat. No.: B14254623
CAS No.: 211738-63-5
M. Wt: 225.33 g/mol
InChI Key: IMPQJFMNBDVITE-UHFFFAOYSA-N
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Description

1-Azabicyclo[222]octan-3-YL hexanoate is a chemical compound that belongs to the class of bicyclic amines This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Azabicyclo[2.2.2]octan-3-YL hexanoate typically involves the esterification of 1-Azabicyclo[2.2.2]octan-3-ol with hexanoic acid. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohols.

Scientific Research Applications

1-Azabicyclo[2.2.2]octan-3-YL hexanoate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving neurotransmitter analogs due to its structural similarity to certain biologically active amines.

    Medicine: Research into potential therapeutic applications, such as in the development of drugs targeting the central nervous system.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Azabicyclo[2.2.2]octan-3-YL hexanoate exerts its effects involves interaction with molecular targets such as receptors or enzymes. The bicyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The ester group can undergo hydrolysis, releasing the active amine, which then interacts with the target pathways.

Comparison with Similar Compounds

  • 1-Azabicyclo[2.2.2]octan-3-YL acetate
  • 1-Azabicyclo[2.2.2]octan-3-YL butyrate
  • 1-Azabicyclo[2.2.2]octan-3-YL propionate

Uniqueness: 1-Azabicyclo[2.2.2]octan-3-YL hexanoate is unique due to its longer hexanoate ester chain, which can influence its lipophilicity and, consequently, its biological activity and solubility. This makes it distinct from its shorter-chain analogs, potentially offering different pharmacokinetic and pharmacodynamic properties.

Properties

CAS No.

211738-63-5

Molecular Formula

C13H23NO2

Molecular Weight

225.33 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl hexanoate

InChI

InChI=1S/C13H23NO2/c1-2-3-4-5-13(15)16-12-10-14-8-6-11(12)7-9-14/h11-12H,2-10H2,1H3

InChI Key

IMPQJFMNBDVITE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1CN2CCC1CC2

Origin of Product

United States

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